N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester
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Overview
Description
N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester is a versatile chemical compound used primarily in organic synthesis. It is characterized by the presence of a carbobenzoxy (Cbz) protected amine group and a pinacol ester protected boronic acid group. The molecular formula of this compound is C21H26BNO4, and it has a molecular weight of 367.25 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester typically involves the protection of the amine group with a carbobenzoxy (Cbz) group and the protection of the boronic acid group with a pinacol ester. One common synthetic route includes:
Protection of the amine group: The amine group is protected using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium carbonate.
Formation of the boronic acid pinacol ester: The boronic acid is protected by reacting with pinacol in the presence of a catalyst such as palladium
Industrial Production Methods
the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow processes, can be applied to its production .
Chemical Reactions Analysis
Types of Reactions
N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester undergoes several types of chemical reactions, including:
Cleavage of the Cbz group: The Cbz group can be removed under acidic or hydrogenolytic conditions to reveal the free amine.
Suzuki-Miyaura coupling: The boronic acid pinacol ester can participate in Suzuki-Miyaura coupling reactions with halides to form carbon-carbon bonds
Common Reagents and Conditions
Cleavage of the Cbz group: Common reagents include hydrogen gas with a palladium catalyst or trifluoroacetic acid.
Suzuki-Miyaura coupling: Typical conditions involve a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol
Major Products
Cleavage of the Cbz group: The major product is the free amine.
Suzuki-Miyaura coupling: The major products are biaryl compounds formed by the coupling of the boronic acid pinacol ester with an aryl halide
Scientific Research Applications
N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester has a wide range of applications in scientific research, including:
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Pharmaceuticals: It is used in the synthesis of potential therapeutic agents.
Material Science: It is employed in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester primarily involves its role as a reagent in organic synthesis. The carbobenzoxy (Cbz) group protects the amine functionality during reactions, allowing for selective transformations. The boronic acid pinacol ester group participates in Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-methylphenylboronic acid: Lacks the protective groups present in N-Cbz-4-Amino-2-methylphenylboronic acid pinacol ester.
N-Boc-4-Amino-2-methylphenylboronic acid pinacol ester: Uses a different protecting group (Boc) for the amine functionality
Uniqueness
This compound is unique due to the presence of both the Cbz and pinacol ester protective groups, which provide stability and selectivity in various chemical reactions .
Properties
IUPAC Name |
benzyl N-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26BNO4/c1-15-13-17(23-19(24)25-14-16-9-7-6-8-10-16)11-12-18(15)22-26-20(2,3)21(4,5)27-22/h6-13H,14H2,1-5H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBXOMMUBMKHJCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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